molecular formula C11H11NOS B14731170 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate CAS No. 6097-24-1

2-(4-Ethylphenyl)-2-oxoethyl thiocyanate

Cat. No.: B14731170
CAS No.: 6097-24-1
M. Wt: 205.28 g/mol
InChI Key: KBGXHXAIQMYCFF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R is an organic group attached to sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate typically involves the reaction of 4-ethylbenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an anhydrous solvent such as acetone, and the mixture is heated to facilitate the formation of the thiocyanate product . Another method involves the reaction of 4-ethylbenzaldehyde with thiocyanic acid under acidic conditions .

Industrial Production Methods

Industrial production of thiocyanates often involves the reaction of alkyl or aryl halides with alkali thiocyanates in aqueous media. For example, the preparation of isopropyl thiocyanate involves the treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol . This method can be adapted for the synthesis of this compound by using the appropriate starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-9-3-5-10(6-4-9)11(13)7-14-8-12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGXHXAIQMYCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496337
Record name 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6097-24-1
Record name 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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